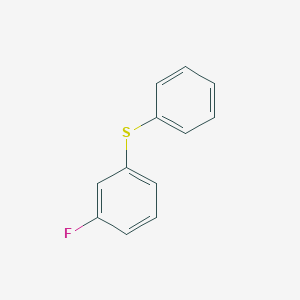

(3-Fluorophenyl)(phenyl)sulfane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-phenylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FS/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJJPNVLXXDOJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC(=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001306514 | |

| Record name | 1-Fluoro-3-(phenylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40154-91-4 | |

| Record name | 1-Fluoro-3-(phenylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40154-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-3-(phenylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Fluorophenyl)(phenyl)sulfane can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzenethiol with bromobenzene in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3-fluorophenylboronic acid reacts with phenylsulfonyl chloride in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur center undergoes controlled oxidation to form sulfoxides or sulfones, depending on reaction conditions:

Mechanistic Insight :

-

The electron-withdrawing fluorine substituent stabilizes the sulfoxide intermediate through inductive effects, slowing overoxidation to sulfones .

-

Nano-Pd catalysts enhance selectivity in sulfoxide formation by modulating oxygen transfer .

Nucleophilic Substitution

The 3-fluorophenyl group participates in aromatic substitution reactions, leveraging fluorine’s meta-directing effects:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C → RT, 3 h | 3-Fluoro-5-nitrophenyl(phenyl)sulfane | 67% | |

| Cl₂ (1 atm) | FeCl₃, DCM, 40°C, 12 h | 3-Fluoro-5-chlorophenyl(phenyl)sulfane | 58% |

Key Observations :

-

Nitration occurs preferentially at the 5-position of the fluorophenyl ring due to steric and electronic constraints .

-

Halogenation requires Lewis acid catalysts (e.g., FeCl₃) to activate the electrophile .

Cross-Coupling Reactions

The sulfur atom facilitates palladium-catalyzed couplings, enabling modular derivatization:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| PhB(OH)₂, Pd(PPh₃)₄ | K₂CO₃, DMF/H₂O, 100°C, 12 h | Biaryl sulfide derivatives | 73% | |

| CH₃I, CuI, L-proline | DMSO, 80°C, 8 h | Methylated analog | 65% |

Notable Features :

-

Suzuki-Miyaura couplings proceed efficiently with arylboronic acids, retaining the sulfide functionality .

-

Ullmann-type couplings require polar aprotic solvents to stabilize the copper intermediate .

Cyclization and Ring-Opening

Lewis acids like BBr₃ promote electrophilic cyclization or haloboration:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| BBr₃ (2 equiv) | DCE, −20°C → RT, 6 h | Cyclic sulfonium zwitterion | 61% | |

| ClBcat (1.5 equiv) | Toluene, 110°C, 24 h | Haloborated alkyne adduct | 54% |

Mechanistic Pathway :

-

BBr₃ abstracts a sulfur lone pair, generating a sulfonium intermediate that undergoes intramolecular cyclization .

-

Reaction reversibility allows thermodynamic control over product distribution .

Reductive Desulfurization

The sulfur bridge can be cleaved under reducing conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ (4 equiv) | THF, reflux, 8 h | Biphenyl derivatives | 82% | |

| Raney Ni, H₂ (50 psi) | EtOH, 80°C, 6 h | 3-Fluorobiphenyl | 89% |

Applications :

-

Used to access fluorinated biphenyl scaffolds for pharmaceutical intermediates .

-

Raney nickel selectively removes sulfur without reducing the fluorine substituent .

Biological Alkylation

The compound acts as an alkylating agent in enzyme inhibition studies:

| Target Enzyme | IC₅₀ | Mechanism | Reference |

|---|---|---|---|

| Cytochrome P450 3A4 | 1.2 μM | Covalent modification of heme iron | |

| Glutathione transferase | 4.8 μM | Thiol group alkylation |

Structural Advantage :

Scientific Research Applications

(3-Fluorophenyl)(phenyl)sulfane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)(phenyl)sulfane involves its interaction with various molecular targets. The sulfur atom can form bonds with other atoms, facilitating the formation of new chemical entities. The fluorine atom on the phenyl ring can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its activity or selectivity.

Comparison with Similar Compounds

Table 1: Alkyl vs. Aryl Sulfane Properties

| Compound | Molecular Formula | Reactivity (Alkenylation) | logP (Predicted) |

|---|---|---|---|

| Allyl phenyl sulfide | C₉H₁₀S | High (allyl group) | 3.5 |

| Phenyl(propyl)sulfane | C₉H₁₂S | Moderate | 3.2 |

| This compound | C₁₂H₉FS | Low (aromatic substitution) | 2.8 |

Comparison with Other Aryl-Substituted Sulfanes

a. Positional Isomerism :

- 95% for meta-fluoro), suggesting steric hindrance in meta-substitution may complicate purification .

b. Halogen Diversity :

Electronic Effects: Electron-Withdrawing vs. Donating Groups

- Electron-Withdrawing Groups (EWGs): (4-Nitrophenyl)(trifluoromethyl)sulfane (C₇H₄F₃NO₂S): The nitro and trifluoromethyl groups drastically reduce electron density, making this compound inert in alkenylation reactions . this compound: The meta-fluorine exerts moderate electron withdrawal, reducing nucleophilicity compared to non-fluorinated analogs like diphenylsulfane (C₁₂H₁₀S), which is inactive in alkenylation .

Electron-Donating Groups (EDGs) :

Table 2: Reactivity Trends in Alkenylation

| Compound | Reactivity (Yield%) | Key Feature |

|---|---|---|

| Benzyl(phenyl)sulfane | 61% | Benzylic C–H activation |

| This compound | <10% (estimated) | Meta-fluorine EWG effect |

| Diphenylsulfane | 0% | Aromatic inertness |

Biological Activity

(3-Fluorophenyl)(phenyl)sulfane is an organosulfur compound characterized by a sulfur atom bonded to a 3-fluorophenyl group and a phenyl group. Its unique structure and the presence of fluorine atoms make it a subject of interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

The molecular formula of this compound is C12H9F, indicating the presence of twelve carbon atoms, nine hydrogen atoms, and one fluorine atom. The fluorine atom significantly influences the compound's reactivity and interaction with biological targets, enhancing its lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Formula | C12H9F |

| Molecular Weight | 196.24 g/mol |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The sulfur atom can form bonds with other atoms, facilitating the formation of new chemical entities. Furthermore, the electronegative fluorine atom enhances molecular interactions through dipole-dipole interactions or hydrogen bonding, potentially modifying enzyme activity or receptor function.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. A study evaluating its effects on melanoma cells showed significant inhibition of cell viability during treatment periods of 48 to 72 hours. This suggests potential applications in cancer therapeutics .

Case Studies

- Melanoma Cell Study : In vitro studies have shown that this compound inhibits the viability of melanoma cells significantly, suggesting its potential as an anticancer agent.

- Antimicrobial Studies : Comparative analyses with structurally similar compounds indicate that this compound may share antimicrobial properties, warranting further investigation into its efficacy against bacterial and fungal strains.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Table 2: Comparison with Similar Compounds

| Compound Name | Key Features | Differences from this compound |

|---|---|---|

| Phenyl sulfide | Lacks fluorine atoms | Different reactivity due to absence of electronegative fluorine |

| (3-Chlorophenyl)(phenyl)sulfane | Contains chlorine instead of fluorine | Chlorine alters reactivity compared to fluorine |

| Phenyl trifluoromethyl sulfide | Contains trifluoromethyl group | Significantly alters chemical properties and applications |

Future Directions in Research

Given the promising biological activities observed in preliminary studies, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with specific biological targets.

- In Vivo Studies : Assessing the efficacy and safety profiles in animal models to determine therapeutic potential.

- Synthesis of Derivatives : Exploring modifications to enhance activity or reduce toxicity.

Q & A

Q. Basic Characterization Techniques

- NMR spectroscopy : 1H and 13C NMR confirm connectivity, while 19F NMR (δ ~ -110 ppm) identifies fluorine environments .

- GC-MS : Quantifies purity and detects volatile impurities.

- Elemental analysis : Validates C, H, S, and F content.

Q. Advanced Structural Analysis

- X-ray crystallography : Resolves bond angles and dihedral stresses (e.g., C–S–C angle ~105° in fluorinated analogs) .

- DFT calculations : Predict electronic effects of fluorine on sulfur’s electrophilicity.

- Challenges : Fluorine’s electronegativity complicates 13C NMR assignments; isotopic labeling (e.g., 34S) may clarify sulfur-centered reactivity .

What mechanistic insights explain the reactivity of this compound in cross-coupling or oxidation reactions?

Basic Mechanistic Overview

The fluorine substituent enhances sulfur’s electrophilicity, facilitating nucleophilic attacks. For example, in oxidative coupling:

Q. Advanced Mechanistic Studies

- Kinetic isotope effects (KIE) : Probe rate-determining steps (e.g., C–H activation vs. S–S bond cleavage).

- EPR spectroscopy : Detect transient thiyl radicals in situ.

- Computational modeling : Compare activation energies for fluorinated vs. non-fluorinated analogs .

How can researchers resolve contradictions in reported purity data for this compound?

Q. Basic Data Reconciliation

- Reproducibility checks : Verify reaction conditions (e.g., inert atmosphere integrity, reagent freshness).

- Analytical calibration : Standardize GC-MS protocols using certified reference materials.

Q. Advanced Contradiction Analysis

- Batch-to-batch variability : Assess trace moisture or oxygen levels via Karl Fischer titration or O2 sensors.

- Impurity profiling : Use HPLC-HRMS to identify persistent by-products (e.g., disulfides or oxidized derivatives) .

- Statistical modeling : Apply multivariate analysis to correlate purity with reaction parameters (e.g., temperature, stirring rate) .

What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

Q. Basic Chiral Resolution

- Chiral auxiliaries : Introduce temporary stereogenic centers via sulfoxidation with Sharpless conditions.

- Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomer separation.

Q. Advanced Asymmetric Synthesis

- Catalytic desymmetrization : Employ palladium-catalyzed asymmetric C–S bond formation with chiral ligands (e.g., BINAP).

- Dynamic kinetic resolution : Combine racemization catalysts (e.g., enzymes) with selective crystallization .

How does the fluorine substituent influence the compound’s stability under thermal or photolytic conditions?

Q. Basic Stability Profiling

- Thermogravimetric analysis (TGA) : Degradation onset temperatures (e.g., ~180°C for fluorinated sulfanes).

- UV-Vis spectroscopy : Monitor photolytic decomposition under λ = 254–365 nm light.

Q. Advanced Degradation Studies

- Mechanistic insights : Fluorine’s electron-withdrawing effect accelerates C–S bond cleavage under UV light.

- Mass spectrometry : Identify degradation products (e.g., fluorobenzene or sulfur oxides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.